molecular formula C14H17NO4 B129916 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid CAS No. 149353-71-9

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Cat. No.: B129916
CAS No.: 149353-71-9
M. Wt: 263.29 g/mol
InChI Key: WUVSWGUHNFPCCI-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a chemical compound with the molecular formula C14H17NO4. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid typically involves the protection of the amino group of isoindoline with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting isoindoline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, followed by substitution with other groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.

Comparison with Similar Compounds

  • 2-(Tert-butoxycarbonyl)isoindoline-5,6-dicarboxylic acid
  • 2-(Tert-butoxycarbonyl)isoindoline-4-carboxylic acid
  • 2-(Tert-butoxycarbonyl)isoindoline-3-carboxylic acid

Comparison: Compared to its similar compounds, 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is unique due to its specific substitution pattern on the isoindoline ring. This unique structure imparts distinct reactivity and properties, making it particularly valuable in certain synthetic and research applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVSWGUHNFPCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586079
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-71-9
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-t-butoxycarbonyl-5-methoxycarbonylisoindoline (D12) (2.11 g) in MeOH (10 ml) was treated with 1M NaOH and heated at 60° C. for 1 h. The mixture was cooled to rt and the MeOH evaporated. The aqueous was washed with diethyl ether (2×20 ml), then acidified with 5% citric acid solution and extracted with diethyl ether (2×20 ml). The combined extracts were washed with water (2×20 ml), brine (20 ml), dried (MgSO4) and evaporated to give the title compound (D13) (1.47 g). MS electrospray (+ion) 264 (MH+). 1H NMR δ (CDCl3): 8.02 (2H, m), 7.35 (1H, m), 4.75 (2H, s), 4.71 (2H, s), 1.53 (9H, s).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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